molecular formula C17H16ClN3O2S2 B2922665 3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 1113130-61-2

3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No. B2922665
CAS RN: 1113130-61-2
M. Wt: 393.9
InChI Key:
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Description

The compound “3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” is a derivative of quinazoline . Quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Synthesis Analysis

The synthesis of quinazoline derivatives has been reported in various studies . A specific route for the synthesis of a novel benzo[4,5]thiazolo[2,3-b]quinazoline derivatives was established using thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic structure consisting of two fused six-membered aromatic rings . The specific structure of “3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” is not explicitly mentioned in the search results.


Chemical Reactions Analysis

A metal-free, visible-light promoted intramolecular azole C−H bond amination for the rapid and efficient synthesis of pharmaceutical important 1,2,3-triazolo[1,5-a]quinazolin-5(4H)-ones has been developed .


Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . The specific physical and chemical properties of “3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” are not explicitly mentioned in the search results.

Safety and Hazards

Quinazoline is labeled as an irritant according to GHS labeling . The specific safety and hazards of “3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” are not explicitly mentioned in the search results.

Future Directions

The future directions of research on quinazoline derivatives include the development of new synthetic methods and the exploration of their pharmacological activities . The specific future directions for “3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” are not explicitly mentioned in the search results.

properties

IUPAC Name

3-(azepane-1-carbonyl)-7-chloro-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c18-10-5-6-12-11(9-10)15(22)19-14-13(25-17(24)21(12)14)16(23)20-7-3-1-2-4-8-20/h5-6,9H,1-4,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONPGYBOUJHLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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